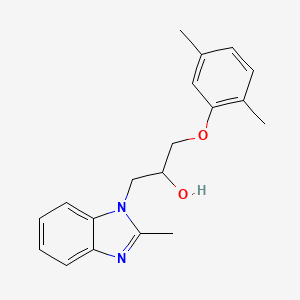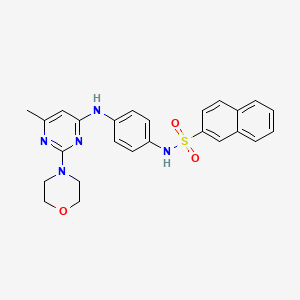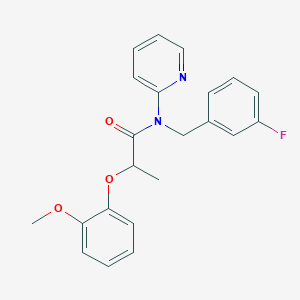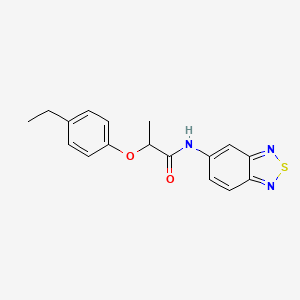![molecular formula C21H16ClN5 B14980447 7-(2-chlorophenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14980447.png)
7-(2-chlorophenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-chlorophenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common method includes the oxidative cyclization of appropriate precursors using reagents like FeCl₃ . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-chlorophenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce additional functional groups.
Reduction: Reducing agents can be used to modify the compound’s structure by adding hydrogen atoms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include FeCl₃ for oxidative cyclization , and other standard organic reagents like NaBH₄ for reduction and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups.
Applications De Recherche Scientifique
7-(2-chlorophenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-(2-chlorophenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as CDK2 (Cyclin-Dependent Kinase 2). By inhibiting CDK2, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Structurally related compounds that also exhibit CDK2 inhibitory activity.
Uniqueness
7-(2-chlorophenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2. This makes it a promising candidate for further development in cancer therapeutics.
Propriétés
Formule moléculaire |
C21H16ClN5 |
|---|---|
Poids moléculaire |
373.8 g/mol |
Nom IUPAC |
10-(2-chlorophenyl)-11,12-dimethyl-4-phenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H16ClN5/c1-13-14(2)27(17-11-7-6-10-16(17)22)20-18(13)21-24-19(25-26(21)12-23-20)15-8-4-3-5-9-15/h3-12H,1-2H3 |
Clé InChI |
VXYOBHVIMKHEEH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4)C5=CC=CC=C5Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B14980367.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)urea](/img/structure/B14980372.png)


![4-[(2-fluorobenzyl)sulfanyl]-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14980393.png)
![3-chloro-N-[2-(diethylamino)-2-phenylethyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B14980395.png)
![2-[(2-fluorobenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B14980405.png)

![4-Methylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B14980423.png)

![N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide](/img/structure/B14980442.png)
![N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B14980450.png)
![methyl 4-({[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B14980451.png)
